molecular formula C10H7N3O2 B13321688 6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid

6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid

Cat. No.: B13321688
M. Wt: 201.18 g/mol
InChI Key: XKANMPQDEJBHRQ-UHFFFAOYSA-N
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Description

6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with a pyrimidine derivative under specific conditions. For instance, the use of magnesium oxide nanoparticles as a catalyst has been reported to enhance the efficiency of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrimidine derivatives, such as:

  • 2-(Pyridin-2-yl)pyrimidine
  • Pyridine-3-carboxylic acid
  • Pyrimidine-2-carboxylic acid

Uniqueness

6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid is unique due to its combined pyridine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

6-pyrimidin-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)7-2-3-8(13-6-7)9-11-4-1-5-12-9/h1-6H,(H,14,15)

InChI Key

XKANMPQDEJBHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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